N-[3-(4-Chlorophenyl)-2-oxo-1,2lambda~4~,3-oxathiazolidin-4-ylidene]-N'-phenylurea
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Overview
Description
N-[3-(4-Chlorophenyl)-2-oxo-1,2lambda~4~,3-oxathiazolidin-4-ylidene]-N’-phenylurea is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an oxathiazolidinone ring, and a phenylurea moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorophenyl)-2-oxo-1,2lambda~4~,3-oxathiazolidin-4-ylidene]-N’-phenylurea typically involves multiple steps, including the formation of the oxathiazolidinone ring and the subsequent attachment of the chlorophenyl and phenylurea groups. Common synthetic routes may include:
Formation of the Oxathiazolidinone Ring: This step often involves the reaction of a chlorophenyl isocyanate with a thiourea derivative under controlled conditions.
Attachment of the Phenylurea Group: The final step involves the reaction of the intermediate product with phenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Chlorophenyl)-2-oxo-1,2lambda~4~,3-oxathiazolidin-4-ylidene]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[3-(4-Chlorophenyl)-2-oxo-1,2lambda~4~,3-oxathiazolidin-4-ylidene]-N’-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-Chlorophenyl)-2-oxo-1,2lambda~4~,3-oxathiazolidin-4-ylidene]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: Shares the chlorophenyl group but differs in the overall structure and functional groups.
Thiazole Derivatives: Contain a thiazole ring similar to the oxathiazolidinone ring in the target compound.
Uniqueness
N-[3-(4-Chlorophenyl)-2-oxo-1,2lambda~4~,3-oxathiazolidin-4-ylidene]-N’-phenylurea is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
61938-57-6 |
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Molecular Formula |
C15H12ClN3O3S |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2-oxooxathiazolidin-4-ylidene]-3-phenylurea |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-6-8-13(9-7-11)19-14(10-22-23(19)21)18-15(20)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,20) |
InChI Key |
GOUYLXKXEMWVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC(=O)NC2=CC=CC=C2)N(S(=O)O1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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